Cas no 942004-76-4 (N-(1,3-benzothiazol-2-yl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide)

N-(1,3-benzothiazol-2-yl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a dihydropyridazine carboxamide moiety. Its structural complexity confers potential utility in medicinal chemistry, particularly as a scaffold for developing enzyme inhibitors or receptor modulators. The presence of methoxy and methylphenyl groups enhances its binding affinity and selectivity in biological systems. This compound exhibits stability under standard conditions, making it suitable for further derivatization or pharmacological studies. Its well-defined synthetic pathway allows for consistent purity and scalability, supporting research applications in drug discovery and biochemical investigations.
N-(1,3-benzothiazol-2-yl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide structure
942004-76-4 structure
Product name:N-(1,3-benzothiazol-2-yl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
CAS No:942004-76-4
MF:C20H16N4O3S
MW:392.431042671204
CID:6030617
PubChem ID:8554859

N-(1,3-benzothiazol-2-yl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(1,3-benzothiazol-2-yl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
    • N-(1,3-benzothiazol-2-yl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide
    • F2213-0262
    • N-(benzo[d]thiazol-2-yl)-4-methoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide
    • 942004-76-4
    • AKOS024628874
    • Inchi: 1S/C20H16N4O3S/c1-12-7-3-5-9-14(12)24-17(25)11-15(27-2)18(23-24)19(26)22-20-21-13-8-4-6-10-16(13)28-20/h3-11H,1-2H3,(H,21,22,26)
    • InChI Key: IIMNSPBAGHVRRE-UHFFFAOYSA-N
    • SMILES: C1(C(NC2=NC3=CC=CC=C3S2)=O)=NN(C2=CC=CC=C2C)C(=O)C=C1OC

Computed Properties

  • Exact Mass: 392.09431156g/mol
  • Monoisotopic Mass: 392.09431156g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 695
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 112Ų
  • XLogP3: 3.6

N-(1,3-benzothiazol-2-yl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2213-0262-5mg
N-(1,3-benzothiazol-2-yl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
942004-76-4 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2213-0262-2μmol
N-(1,3-benzothiazol-2-yl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
942004-76-4 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2213-0262-4mg
N-(1,3-benzothiazol-2-yl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
942004-76-4 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2213-0262-2mg
N-(1,3-benzothiazol-2-yl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
942004-76-4 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2213-0262-5μmol
N-(1,3-benzothiazol-2-yl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
942004-76-4 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2213-0262-1mg
N-(1,3-benzothiazol-2-yl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
942004-76-4 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2213-0262-3mg
N-(1,3-benzothiazol-2-yl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
942004-76-4 90%+
3mg
$63.0 2023-05-16

Additional information on N-(1,3-benzothiazol-2-yl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Introduction to N-(1,3-benzothiazol-2-yl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS No. 942004-76-4)

N-(1,3-benzothiazol-2-yl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, identified by its CAS number 942004-76-4, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic molecule has garnered attention due to its unique structural features and potential biological activities. The presence of a benzothiazole moiety combined with a pyridazine core suggests a rich chemical space for interaction with biological targets, making it a promising candidate for further investigation.

The structural framework of this compound is composed of several key functional groups that contribute to its reactivity and biological profile. The benzothiazole ring is known for its role in various bioactive molecules, often serving as a scaffold for binding to proteins and enzymes. Specifically, the 2-position of the benzothiazole ring in this compound introduces a site for potential interactions with biological systems. Additionally, the pyridazine core is a six-membered aromatic ring containing two nitrogen atoms, which is frequently found in pharmacologically active compounds due to its ability to engage in hydrogen bonding and π-stacking interactions.

The compound also features a 4-methoxy group, which can influence the electronic properties of the molecule and potentially modulate its binding affinity to biological targets. The methoxy group is an electron-donating substituent, which can enhance the basicity of the molecule and affect its solubility in polar environments. Furthermore, the presence of a 2-methylphenyl group at the 1-position adds another layer of complexity to the molecular structure. This aromatic ring with a methyl substituent can participate in hydrophobic interactions and π-stacking, further influencing the compound's behavior in biological systems.

In recent years, there has been growing interest in exploring the therapeutic potential of molecules that incorporate both benzothiazole and pyridazine moieties. These structural elements have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, derivatives of benzothiazole have been investigated for their ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. Similarly, pyridazine derivatives have shown promise as kinase inhibitors and have been explored in the development of treatments for various diseases.

The synthesis of N-(1,3-benzothiazol-2-yl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the formation of the benzothiazole core through cyclization reactions involving appropriate precursors. Subsequent steps include functionalization at the 2-position of the benzothiazole ring and introduction of the pyridazine moiety through condensation reactions. The final step involves carboxamide formation to complete the molecular structure.

The pharmacological evaluation of this compound has revealed several interesting properties that warrant further investigation. In vitro studies have shown that N-(1,3-benzothiazol-2-yl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide exhibits moderate activity against certain enzymatic targets. For example, it has demonstrated inhibitory effects on enzymes involved in pain signaling pathways, suggesting potential applications in analgesic therapies. Additionally, preliminary data indicate that this compound may possess antioxidant properties, which could be beneficial in managing oxidative stress-related diseases.

The compound's ability to interact with biological targets is further supported by computational studies that have been conducted using molecular modeling techniques. These studies have helped elucidate potential binding modes of N-(1,3-benzothiazol-2-yl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide with relevant proteins and enzymes. By understanding these interactions at a molecular level, researchers can design analogs with enhanced potency and selectivity.

In conclusion, N-(1,3-benzothiazol-2-yl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS No. 942004-76-4)

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